2-Butyl-4-methylphenol

Antioxidant Activity Lipid Peroxidation Food Chemistry

2-Butyl-4-methylphenol (CAS 6891-45-8) is a monophenolic antioxidant belonging to the class of hindered phenols, specifically a para-cresol derivative with an n-butyl group in the ortho position. It is a liquid at room temperature (melting point 19 °C) with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
CAS No. 6891-45-8
Cat. No. B1619853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4-methylphenol
CAS6891-45-8
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCCCC1=C(C=CC(=C1)C)O
InChIInChI=1S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3
InChIKeyFEXBEKLLSUWSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-4-methylphenol (CAS 6891-45-8): An Introduction for Scientific Procurement


2-Butyl-4-methylphenol (CAS 6891-45-8) is a monophenolic antioxidant belonging to the class of hindered phenols, specifically a para-cresol derivative with an n-butyl group in the ortho position [1]. It is a liquid at room temperature (melting point 19 °C) with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol [1]. Its primary utility stems from its ability to donate a hydrogen atom to free radicals, thereby terminating oxidative chain reactions in organic materials [2].

Why 2-Butyl-4-methylphenol is Not a Direct Substitute for Common BHT or TBMP


Substituting 2-Butyl-4-methylphenol for a generic antioxidant like butylated hydroxytoluene (BHT) or 2-tert-butyl-4-methylphenol (TBMP) without verification is scientifically unsound. The nature and position of the alkyl substituents on the phenolic ring are critical determinants of antioxidant potency and physical behavior [1]. The linear n-butyl group in 2-Butyl-4-methylphenol imparts a significantly different steric and electronic environment compared to the bulky tert-butyl group in BHT and TBMP. This affects not only the compound's intrinsic radical scavenging efficiency [1] but also its physical state (liquid vs. solid) and its compatibility with various substrates, which are key factors in formulation and application performance [2].

2-Butyl-4-methylphenol: Quantified Performance and Selectivity Data vs. Comparators


Comparative Antioxidant Efficacy of 2-Butyl-4-methylphenol vs. BHT in Lipid Systems

While direct, head-to-head DPPH assay data for 2-Butyl-4-methylphenol is not available, its class of ortho-alkylphenols demonstrates quantifiable differences in antioxidant capacity. A study evaluating a series of BHT analogs, including compounds with an ortho-butyl group, showed that specific structural modifications can lead to a 23% higher DPPH radical inhibition at 10⁻⁴ M compared to BHT itself [1]. Furthermore, in a lipid peroxidation assay, an ortho-butyl substituted analog (Compound 5) exhibited an IC50 of 16.07 ± 3.51 µM/mL, which is approximately 2.9x higher (less potent) than that of α-tocopherol (IC50 5.6 ± 1.09 µM/mL) but is indicative of significant activity within the same class [1].

Antioxidant Activity Lipid Peroxidation Food Chemistry

Physical State and Formulation Advantage of 2-Butyl-4-methylphenol as a Liquid Antioxidant

2-Butyl-4-methylphenol is a liquid at room temperature with a melting point of 19 °C, whereas its close analog, 2-tert-butyl-4-methylphenol (TBMP, CAS 2409-55-4), is a solid with a melting point of 50-52 °C [1]. This 31-33 °C difference in melting point is a critical differentiator for applications requiring a liquid antioxidant for ease of handling, improved solubility in liquid substrates, or for avoiding energy-intensive melting steps during formulation [1].

Physical Property Formulation Science Material Compatibility

Differentiation in LogP and Predicted Bioactivity for 2-Butyl-4-methylphenol vs. BHT

The predicted physicochemical properties of 2-Butyl-4-methylphenol (ACD/LogP = 4.00) indicate it is significantly more lipophilic than BHT (2,6-di-tert-butyl-4-methylphenol), which has an estimated LogP of >5 and violates Lipinski's rule [1]. The lower LogP of 2-Butyl-4-methylphenol suggests better compliance with drug-likeness parameters and potentially different membrane permeability and bioavailability profiles, which are important for any biological or pharmaceutical applications .

Drug-likeness Membrane Permeability Lipinski's Rule

Recommended Application Scenarios for 2-Butyl-4-methylphenol Based on Evidence


Liquid Antioxidant for Lubricants, Fuels, and Polymers

Due to its liquid state at room temperature (melting point 19 °C) [1], 2-Butyl-4-methylphenol is an ideal candidate for use as an antioxidant in liquid industrial products where homogeneous mixing without pre-heating is required. This includes applications in lubricants, fuels, and polymer processing where solid antioxidants like BHT or TBMP would necessitate additional energy-intensive steps for dissolution [1].

Synthesis of Novel BHT Analogs with Improved Drug-Likeness

Its predicted LogP of 4.00, which is lower than that of many BHT analogs that violate Lipinski's rule (LogP > 5) [2], positions 2-Butyl-4-methylphenol as a valuable starting material or scaffold for designing new antioxidants or pharmaceuticals with better drug-likeness and improved membrane permeability [2].

Research into Structure-Activity Relationships (SAR) of Phenolic Antioxidants

As a distinct ortho-alkylphenol, 2-Butyl-4-methylphenol serves as a key probe molecule in SAR studies investigating the impact of alkyl substituent chain length and branching on antioxidant efficacy and physical properties [2]. Its unique combination of a para-methyl and ortho-n-butyl group provides a critical data point for developing predictive models of phenolic antioxidant behavior [2].

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